DD-03-171 - 2366132-45-6

DD-03-171

Catalog Number: EVT-265282
CAS Number: 2366132-45-6
Molecular Formula: C55H62N10O8
Molecular Weight: 991.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DD-03-171 is a heterobifunctional molecule developed as a potent and selective degrader of Bruton's Tyrosine Kinase (BTK) [, ]. It belongs to a class of molecules called proteolysis targeting chimeras (PROTACs), which utilize the cellular protein degradation machinery to target specific proteins for degradation []. DD-03-171 is specifically designed to induce the degradation of BTK, a key protein involved in B-cell signaling and proliferation, making it a potential therapeutic agent for B-cell malignancies [, ].

Synthesis Analysis

The synthesis of DD-03-171 involves linking the parent BTK inhibitor CGI1746 to thalidomide using saturated hydrocarbon chain linkers []. The specific details of the synthesis process, including reaction conditions, reagents used, and purification methods, are not explicitly mentioned in the provided abstracts.

Mechanism of Action

DD-03-171 acts as a PROTAC molecule, hijacking the cellular protein degradation machinery to selectively degrade BTK [, ]. This mechanism involves the following steps:

  • Binding to BTK and E3 ligase: DD-03-171 binds to both BTK and an E3 ubiquitin ligase, specifically cereblon (CRBN) []. This interaction brings BTK and CRBN into close proximity.
  • Overcoming resistance mutations: DD-03-171 effectively degrades the ibrutinib-resistant C481S BTK mutant, which limits the efficacy of traditional BTK inhibitors [, ].
  • Targeting non-catalytic functions: By promoting BTK degradation, DD-03-171 can potentially target both catalytic and non-catalytic functions of the protein, further enhancing its therapeutic potential [].
Applications
  • Mantle cell lymphoma (MCL): DD-03-171 exhibits potent antiproliferative effects against MCL cells in vitro and in vivo, including patient-derived xenografts from patients who had progressed on ibrutinib [].
  • Overcoming Ibrutinib Resistance: DD-03-171 can effectively degrade the ibrutinib-resistant C481S BTK mutant, making it a potential therapeutic option for patients who have developed resistance to ibrutinib [, ].
  • "Triple Degradation" Strategy: In addition to degrading BTK, DD-03-171 also degrades IKZF1 and IKZF3, two transcription factors crucial for MCL survival []. This "triple degradation" strategy could potentially enhance the therapeutic efficacy against MCL by targeting multiple pathways essential for tumor cell survival [].

CGI1746

Compound Description: CGI1746 is a Bruton tyrosine kinase (BTK) inhibitor. It serves as the parent compound for the development of DD-03-171. []

Relevance: DD-03-171 was synthesized by linking CGI1746 to thalidomide using either polyethylene glycol linkers or saturated hydrocarbon chain linkers. This structural modification aimed to induce BTK degradation, a strategy hypothesized to be more effective than inhibition alone. [] This makes CGI1746 structurally related to DD-03-171 as a direct precursor.

DD-03-007

Compound Description: DD-03-007 is a heterobifunctional molecule designed to induce Bruton tyrosine kinase (BTK) degradation. [] Like DD-03-171, it demonstrates efficacy against mantle cell lymphoma (MCL) cells in vitro, including those harboring the ibrutinib-resistant BTK C481S mutation. []

Relevance: DD-03-007 is structurally very similar to DD-03-171, both being derived from the BTK inhibitor CGI1746 linked to thalidomide. The key difference lies in the linker type: DD-03-007 utilizes polyethylene glycol (PEG) linkers, while DD-03-171 employs saturated hydrocarbon chain linkers. []

TL12-186

Compound Description: TL12-186 is a generic tyrosine kinase degrader shown to effectively break down BTK and TEC in human platelets. [] It exhibits a broader degradation profile compared to DD-03-171 and DD-04-15, targeting BTK/TEC, FAK/PYK2, and FER. []

Relevance: While the exact structure of TL12-186 is not specified, it is grouped within the same category of "BTK degraders" as DD-03-171, highlighting their shared functional target and mechanism of action. []

DD-04-15

Compound Description: Similar to DD-03-171, DD-04-15 functions as a BTK degrader and shows high selectivity for BTK/TEC degradation in human platelets. []

Relevance: The paper categorizes DD-04-15 alongside DD-03-171 as a highly selective degrader of BTK and TEC. [] Although the specific structural difference between DD-04-15 and DD-03-171 is not elaborated upon, their grouping suggests a close structural relationship.

Properties

CAS Number

2366132-45-6

Product Name

DD-03-171

IUPAC Name

4-tert-butyl-N-[3-[6-[4-[4-[6-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]hexyl]piperazine-1-carbonyl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]benzamide

Molecular Formula

C55H62N10O8

Molecular Weight

991.1 g/mol

InChI

InChI=1S/C55H62N10O8/c1-34-39(12-10-14-41(34)60-49(68)35-16-20-37(21-17-35)55(2,3)4)43-33-62(5)54(73)48(59-43)58-38-22-18-36(19-23-38)51(70)64-30-28-63(29-31-64)27-9-7-6-8-26-56-46(67)32-57-42-15-11-13-40-47(42)53(72)65(52(40)71)44-24-25-45(66)61-50(44)69/h10-23,33,44,57H,6-9,24-32H2,1-5H3,(H,56,67)(H,58,59)(H,60,68)(H,61,66,69)

InChI Key

QBPVFCNYKUENHU-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(C(N=C2NC3=CC=C(C(N4CCN(CCCCCCNC(CNC5=CC=CC(C(N6C(CC7)C(NC7=O)=O)=O)=C5C6=O)=O)CC4)=O)C=C3)=CN(C)C2=O)=C1C)C8=CC=C(C(C)(C)C)C=C8

Solubility

Soluble in DMSO

Synonyms

DD-03-171; DD03-171; DD 03-171; DD 03171; DD03171; DD-03171;

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)CCCCCCNC(=O)CNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.